N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic small molecule that was first identified in the 1990s as a potential anticancer agent. DMXAA has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.
科学研究应用
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to have potent antitumor activity against a range of cancer types, including lung, breast, and colon cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.
作用机制
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway involved in the immune response to viral and bacterial infections. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which in turn activate immune cells such as natural killer cells and T cells. These immune cells then target and destroy tumor cells.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-6, which play important roles in the immune response to cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also activates immune cells such as natural killer cells and T cells, which are responsible for targeting and destroying tumor cells. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potent antitumor activity, which has been demonstrated in a range of preclinical and clinical studies. N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its poor solubility, which can make it difficult to administer in clinical settings. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have toxicity in some animal models, which may limit its use in humans.
未来方向
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more efficient synthesis methods for N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which could improve its solubility and increase its potential for clinical use. Another area of interest is the identification of biomarkers that can predict response to N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment, which could help to identify patients who are most likely to benefit from the drug. Additionally, further research is needed to understand the mechanisms underlying N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's anti-inflammatory and immunomodulatory effects, which could lead to the development of new treatments for autoimmune and inflammatory diseases.
合成方法
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a multistep process that involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The carbonyl chloride is then reacted with 2-aminothiophenol to form the thiazole ring, which is subsequently reacted with 4-bromobenzyl bromide to form N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-11(13(18)16-14-15-7-8-20-14)12(17-19-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQXZYRIVYLQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。